![molecular formula C19H12F3N5O2S3 B2607178 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-93-3](/img/structure/B2607178.png)
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C18H12F4N4O2S2 . It is also known by the synonyms 3-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, AKOS032473138, and F0509-1536 .
Molecular Structure Analysis
The compound has a molecular weight of 456.4 g/mol . Its InChI string is "InChI=1S/C18H12F4N4O2S2/c19-11-5-3-4-10 (8-11)15 (28)24-16-25-26-17 (30-16)29-9-14 (27)23-13-7-2-1-6-12 (13)18 (20,21)22/h1-8H,9H2, (H,23,27) (H,24,25,28)" . The Canonical SMILES string is "C1=CC=C (C (=C1)C (F) (F)F)NC (=O)CSC2=NN=C (S2)NC (=O)C3=CC (=CC=C3)F" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 10 . The compound has a Rotatable Bond Count of 6 . Its Exact Mass is 456.03378063 g/mol . The Topological Polar Surface Area is 138 Ų . The compound has a Heavy Atom Count of 30 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Thiazole derivatives have been recognized for their potent antimicrobial and antifungal properties. The compound’s structural similarity to known biologically active thiazoles suggests it could serve as a basis for developing new antimicrobial agents. These could be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, which are significant concerns in healthcare settings .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole compounds are well-documented. This compound could be explored for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases .
Antitumor and Cytotoxic Drug Development
Thiazoles are also found in antineoplastic drugs like Bleomycin and Tiazofurin. The compound’s structure could be modified to enhance its antitumor activity, making it a candidate for cancer treatment research, especially in targeted therapies that minimize side effects .
Neuroprotective Properties
Given the role of thiazole derivatives in synthesizing neurotransmitters, there’s a possibility that this compound could exhibit neuroprotective properties. It might aid in the development of treatments for neurodegenerative diseases by protecting neurons from damage or degeneration .
Antioxidant Potential
The compound’s thiazole core may confer antioxidant properties, which are crucial in combating oxidative stress—a factor in many chronic diseases. Research into this application could lead to antioxidant therapies that help manage or prevent conditions caused by oxidative damage .
Chemical Synthesis and Organic Transformations
Thiazole derivatives are valuable in chemical synthesis and organic transformations. This compound could be used as a building block in synthesizing various functional groups or as an intermediate in creating complex molecules, expanding the toolkit available to synthetic chemists .
Drug Design and Medicinal Chemistry
The compound’s intricate structure makes it a fascinating subject for drug design. Its thiazole and benzothiazole moieties are common in drugs with diverse biological activities. Researchers could use this compound as a scaffold to design new drugs with improved efficacy and reduced side effects .
Agricultural Chemistry
Thiazole derivatives have applications in agricultural chemistry as fungicides and biocides. This compound could be investigated for its potential use in protecting crops from fungal infections and pests, contributing to increased agricultural productivity .
Wirkmechanismus
Target of action
The compound contains a trifluoromethyl group , which is often found in pharmaceuticals and agrochemicals due to its ability to form stable carbon-fluorine bonds. It also contains an indole nucleus and a thiazole ring , both of which are found in many biologically active compounds. These structures could potentially interact with a variety of biological targets.
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S3/c20-19(21,22)10-5-1-2-6-11(10)23-14(28)9-30-18-27-26-17(32-18)25-15(29)16-24-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQSMOOESAJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2607095.png)
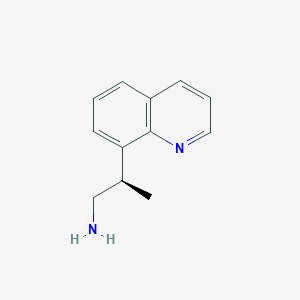
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
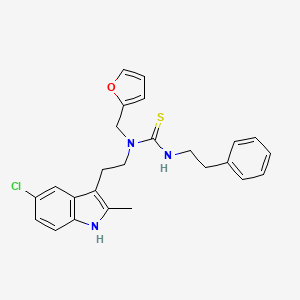
![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)
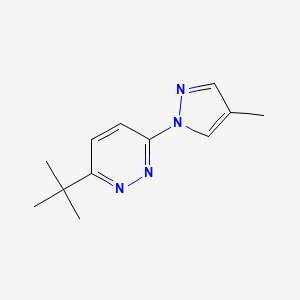
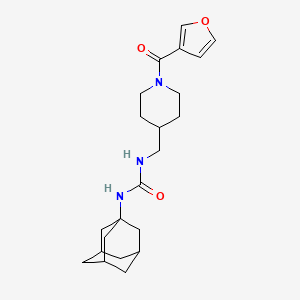
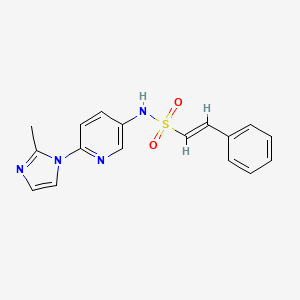


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)